

Diisopropyl Bicarbamate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisopropyl bicarbamate*

Cat. No.: *B141130*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl bicarbamate is a chemical reagent utilized in synthetic organic chemistry and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of **diisopropyl bicarbamate**, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their practical applications. While quantitative solubility data is not extensively available in public literature, this guide offers a framework for its systematic determination and application.

Physicochemical Properties of Diisopropyl Bicarbamate

A summary of the key physicochemical properties of **diisopropyl bicarbamate** is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with different solvents.

Property	Value	Source
CAS Number	19740-72-8	[1]
Molecular Formula	C8H16N2O4	[1]
Molecular Weight	204.22 g/mol	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	Not available	
Boiling Point	271.5±9.0 °C (Predicted)	[1]
Water Solubility	Limited/Sparingly soluble	[1]

Solubility of Diisopropyl Bicarbamate in Organic Solvents

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of **diisopropyl bicarbamate**'s solubility can be inferred from its structure. The molecule contains two polar carbamate groups and two nonpolar isopropyl groups. This amphiphilic nature suggests that its solubility will be dependent on the overall polarity of the solvent.

- Polar Protic Solvents (e.g., Methanol, Ethanol): The carbamate groups can act as hydrogen bond acceptors, suggesting some solubility in alcohols. However, the nonpolar isopropyl groups may limit high solubility. One source qualitatively describes the solubility in methanol as "slight".
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at solvating both the polar and nonpolar regions of the molecule. Dichloromethane and chloroform are often good solvents for compounds with moderate polarity. One source indicates "slight" solubility in chloroform.
- Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the isopropyl groups and the overall carbon backbone suggests some affinity for nonpolar solvents. However, the polar carbamate groups will likely limit solubility in highly nonpolar solvents like hexane. The

synthesis of **diisopropyl bicarbamate** sometimes involves its precipitation from a mixture of ethyl acetate and petroleum ether, indicating low solubility in less polar hydrocarbon mixtures.[\[1\]](#)

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **diisopropyl bicarbamate** in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to record their own experimental findings in a structured and comparable manner.

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)	Method of Determination
Methanol				
Ethanol				
Isopropanol				
Acetone				
Ethyl Acetate				
Dichloromethane				
Chloroform				
Tetrahydrofuran (THF)				
Acetonitrile				
Dimethylformamide (DMF)				
Dimethyl Sulfoxide (DMSO)				
Toluene				
Hexane				

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **diisopropyl carbamate** in an organic solvent. This protocol is based on the widely used isothermal equilibrium (shake-flask) method.[\[2\]](#)

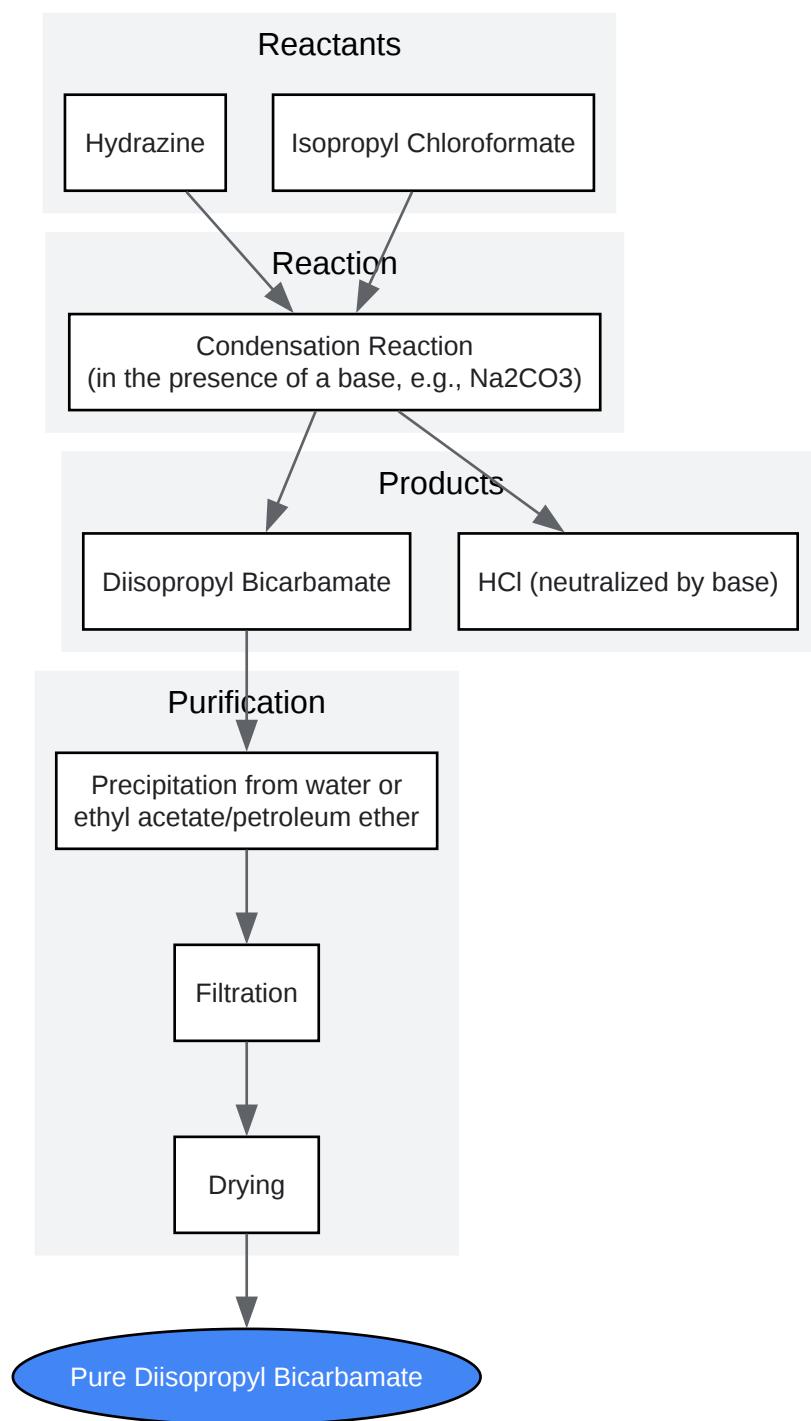
Objective

To determine the saturation solubility of **diisopropyl carbamate** in a selected organic solvent at a specific temperature.

Materials and Equipment

- **Diisopropyl carbamate** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance
- Sealed vials (e.g., screw-cap glass vials with PTFE septa)
- Thermostatic shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

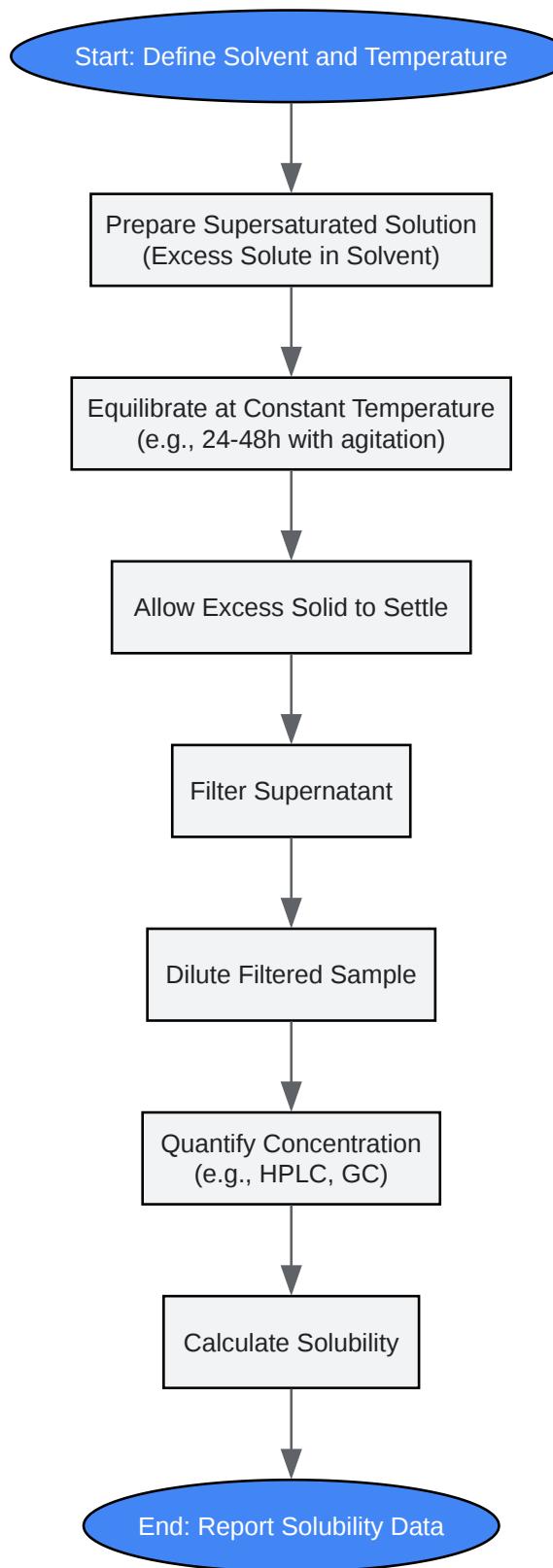
Procedure


- Preparation of Supersaturated Solution: Add an excess amount of **diisopropyl carbamate** to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
- Sample Collection and Filtration: Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. The filtration step should be performed quickly to minimize temperature changes and potential precipitation.

- Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of **diisopropyl carbamate**. Prepare a calibration curve using standard solutions of **diisopropyl carbamate** of known concentrations.
- Calculation: Calculate the solubility of **diisopropyl carbamate** in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualizations

Synthesis of Diisopropyl Bicarbamate


The primary synthesis route for **diisopropyl carbamate** involves the reaction of hydrazine with isopropyl chloroformate.^[1] This process provides context for the compound's purification, which is directly related to its solubility properties.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **Diisopropyl Bicarbamate**.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of **diisopropyl carbamate**'s solubility.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Determining Solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl Bicarbamate|Research Use Only [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Diisopropyl Bicarbamate: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141130#diisopropyl-bicarbamate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com